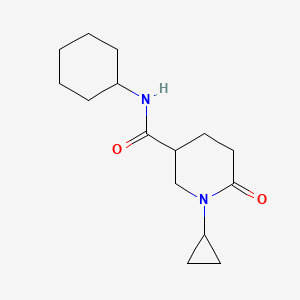![molecular formula C21H24N2O4S B4940288 propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)
propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as PPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and reduce inflammation. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high purity and yield. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is stable under various conditions, which makes it easy to handle and store. However, one limitation of using propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high cost, which may limit its use in certain studies.
未来方向
There are several future directions related to propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate that are worth exploring. One potential direction is to study the effects of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate on other types of cancer, such as breast cancer and lung cancer. Additionally, future studies could focus on optimizing the synthesis method of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate to reduce its cost and increase its yield.
In conclusion, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been optimized to ensure high purity and yield. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and inflammation. While the mechanism of action of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, studies have shown that it can inhibit the activity of certain enzymes and proteins. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has various biochemical and physiological effects, including inducing apoptosis in cancer cells and reducing inflammation. While propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, its high cost may limit its use in certain studies. There are several future directions related to propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate that are worth exploring, including studying its effects on other neurodegenerative disorders and optimizing its synthesis method.
合成方法
The synthesis of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of propyl 4-aminobenzoate with 3-propoxybenzoyl isothiocyanate. This reaction results in the formation of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, which is a white crystalline powder. The synthesis method has been optimized to ensure that the purity and yield of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate are high.
科学研究应用
Propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is in the field of cancer research. Studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has anti-cancer properties and can induce apoptosis in cancer cells. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
propyl 4-[(3-propoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-12-26-18-7-5-6-16(14-18)19(24)23-21(28)22-17-10-8-15(9-11-17)20(25)27-13-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGOMPNJDFOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)


![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)


![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)